molecular formula C9H10N2 B3028861 (S)-4-(1-aminoethyl)benzonitrile CAS No. 36244-70-9

(S)-4-(1-aminoethyl)benzonitrile

Cat. No.: B3028861
CAS No.: 36244-70-9
M. Wt: 146.19
InChI Key: CANLULJYEHSQFU-ZETCQYMHSA-N
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Description

(S)-4-(1-aminoethyl)benzonitrile is a chiral compound with the molecular formula C9H10N2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the chiral center at the aminoethyl group makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-aminoethyl)benzonitrile typically involves the asymmetric reduction of the corresponding ketone or the asymmetric amination of the corresponding nitrile. One common method is the catalytic asymmetric hydrogenation of 4-(1-cyanoethyl)benzonitrile using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts such as transaminases. These enzymes can selectively convert prochiral ketones to chiral amines with high enantiomeric excess. The process is typically carried out in aqueous media at controlled temperatures and pH levels to optimize enzyme activity and product yield .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-aminoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitrile oxide.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include substituted benzonitriles, primary amines, and various chiral intermediates used in pharmaceutical synthesis .

Scientific Research Applications

(S)-4-(1-aminoethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is used in the manufacture of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-aminoethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. For example, in enzymatic reactions, the compound may form a Schiff base with the enzyme’s active site, leading to the formation of an intermediate that undergoes further transformation .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-aminoethyl)benzonitrile
  • ®-4-(1-aminoethyl)benzonitrile
  • (S)-4-(1-aminoethyl)phenol

Uniqueness

(S)-4-(1-aminoethyl)benzonitrile is unique due to its specific chiral configuration and the presence of both an amino and a nitrile group. This combination allows for a wide range of chemical transformations and applications in asymmetric synthesis. Compared to its isomers and analogs, it offers distinct reactivity and selectivity profiles, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLULJYEHSQFU-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652714
Record name 4-[(1S)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36244-70-9
Record name 4-[(1S)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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